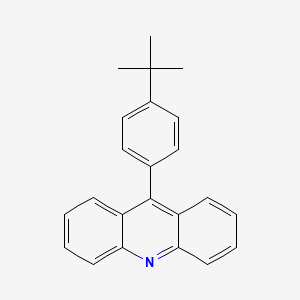
9-(4-Tert-butylphenyl)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-(tert-Butyl)phenyl)acridine: is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(tert-Butyl)phenyl)acridine typically involves the ortho-lithiation–cyclization sequence. This two-step process is convenient for synthesizing nonsymmetrically substituted acridines . The reaction conditions often involve the use of lithium reagents and cyclization agents to form the acridine core.
Industrial Production Methods: While specific industrial production methods for 9-(4-(tert-Butyl)phenyl)acridine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 9-(4-(tert-Butyl)phenyl)acridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction may produce reduced acridine compounds.
科学研究应用
Chemistry: 9-(4-(tert-Butyl)phenyl)acridine is used as a building block in organic synthesis, particularly in the development of new acridine derivatives with enhanced properties .
Biology: Acridine derivatives, including 9-(4-(tert-Butyl)phenyl)acridine, are studied for their potential as DNA intercalators, which can inhibit enzymes like topoisomerase and telomerase .
Medicine: The compound is investigated for its anticancer, antimicrobial, and antiviral properties. Its ability to intercalate with DNA makes it a promising candidate for cancer therapy .
Industry: Acridine derivatives are used in the production of dyes, fluorescent materials, and laser technologies due to their unique photophysical properties .
作用机制
The mechanism of action of 9-(4-(tert-Butyl)phenyl)acridine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects.
相似化合物的比较
- 9-Phenylacridine
- 9-(2-Fluorophenyl)acridine
- 9-(4-Chlorophenyl)acridine
Comparison: 9-(4-(tert-Butyl)phenyl)acridine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
属性
CAS 编号 |
40622-03-5 |
|---|---|
分子式 |
C23H21N |
分子量 |
311.4 g/mol |
IUPAC 名称 |
9-(4-tert-butylphenyl)acridine |
InChI |
InChI=1S/C23H21N/c1-23(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22/h4-15H,1-3H3 |
InChI 键 |
IANFMESFDABWRB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


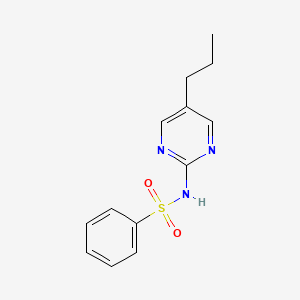


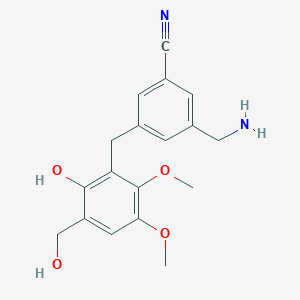

![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
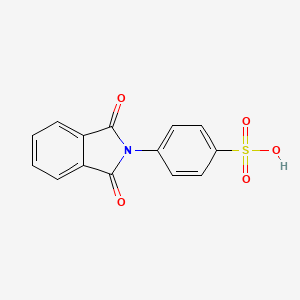
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
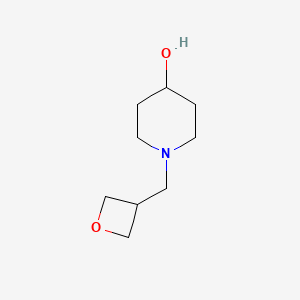
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
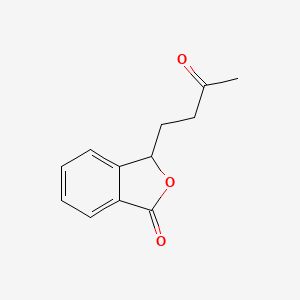
![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)
